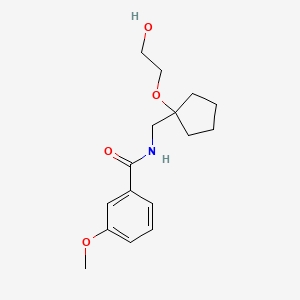

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy can be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzamide and methoxy groups, for example, might undergo reactions like hydrolysis or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the benzamide and methoxy groups might make it somewhat soluble in polar solvents .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

- The compound has been involved in Rhodium(III)-catalyzed chemodivergent annulations , showcasing its utility in C-H activation and coupling reactions. This process allows for the creation of complex molecules from simpler substrates, highlighting its significance in synthetic chemistry (Xu et al., 2018).

- Another study demonstrated its role in the Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, leading to the formation of 2-aryl quinazolin-4(3H)-one derivatives. This reaction showcases the compound's versatility in facilitating regioselective ortho-C–H amidation and cyclization processes (Xiong et al., 2018).

Molecular Structure and Interaction Studies

- The molecular structure and intermolecular interactions of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, were elucidated through single crystal X-ray diffraction and DFT calculations . This research provides insights into how crystal packing and dimerization affect molecular geometry, which is crucial for understanding the physical and chemical properties of such compounds (Karabulut et al., 2014).

Pharmaceutical Research

- Studies on derivatives of 3-methoxybenzamide have shown potential in creating antibacterial agents by inhibiting the bacterial cell division protein FtsZ. This research points to the compound's possible applications in developing new antibiotics with improved pharmaceutical properties (Haydon et al., 2010).

Neuropharmacology

- The compound has been implicated in research on potential neuroleptic agents , particularly in the study of substituted 6-methoxysalicylamides for their antidopaminergic properties. This area of research explores the compound's potential applications in treating disorders related to dopamine dysregulation (de Paulis et al., 1985).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-20-14-6-4-5-13(11-14)15(19)17-12-16(21-10-9-18)7-2-3-8-16/h4-6,11,18H,2-3,7-10,12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHLGOYJCLOWMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzoxazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2464116.png)

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)

![N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B2464120.png)

![N1-(4-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2464121.png)

![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)

![3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2464128.png)

![4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane](/img/structure/B2464129.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B2464130.png)

![3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2464134.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2464136.png)

![N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2464139.png)